molecular formula C15H23N3O2 B1201580 Acecainide CAS No. 32795-44-1

Acecainide

Cat. No. B1201580
CAS RN: 32795-44-1
M. Wt: 277.36 g/mol
InChI Key: KEECCEWTUVWFCV-UHFFFAOYSA-N
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Description

Acecainide, also known as N-acetylprocainamide (NAPA) , is an antiarrhythmic drug . Chemically, it is the N-acetylated metabolite of procainamide . Unlike procainamide, which is a Class Ia antiarrhythmic drug , acecainide belongs to Class III . It is only partially as active as procainamide , and when monitoring levels, both compounds must be considered in the final calculation .


Synthesis Analysis

Procainamide, the precursor to acecainide, was synthesized by Frederick R. Mautz in the 1930s. Mautz modified procaine to create procainamide, which is not susceptible to rapid digestion by esterases. Procainamide was approved by the US FDA in 1950 under the brand name Pronestyl . Alongside procainamide, the discovery of its metabolite, acecainide, occurred .

The liver metabolizes procainamide into acecainide via N-acetyltransferase , an enzyme with genetic determinants. This acetylation reaction introduces an acetyl group (resulting in an acetoxy group) into procainamide, yielding acecainide .


Molecular Structure Analysis

Acecainide’s chemical formula is C15H23N3O2 , with a molar mass of 277.368 g/mol . It forms a crystalline solid and has a melting point range of 138–140°C (280–284°F) . The molecular structure includes an acetylamino group and an N-diethylaminoethyl group attached to a benzamide backbone .


Chemical Reactions Analysis

Acecainide is the major metabolite of procainamide. When measuring procainamide levels in serum, it’s essential to consider acecainide as well. The two compounds exhibit comparable activity, but acecainide levels can vary widely .

Scientific Research Applications

Mechanism of Action

Target of Action

N-Acetylprocainamide (NAPA), also known as Acecainide, is the N-acetylated metabolite of procainamide . It primarily targets cardiac sodium channels . These channels play a crucial role in the initiation and conduction of electrical impulses in the heart, thereby controlling the heart rhythm .

Mode of Action

NAPA acts as a sodium channel blocker . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in the maximum upstroke velocity and an increase in the half-decay time of the cardiac action potential .

Biochemical Pathways

NAPA affects the biochemical pathways involved in cardiac conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions into the cardiac cells. This alters the action potential of the cells, affecting the depolarization and repolarization phases, and ultimately leading to changes in heart rhythm .

Pharmacokinetics

NAPA is the major metabolite of procainamide, produced in the liver by the enzyme N-acetyltransferase . The rate of acetylation is genetically determined . The bioavailability of NAPA is around 85% when administered orally . It has a protein binding of about 10% . The elimination half-life of NAPA ranges from 4.3 to 15.1 hours , and it is primarily excreted by the kidneys .

Result of Action

The molecular and cellular effects of NAPA’s action primarily involve alterations in the cardiac action potential. By blocking sodium channels, NAPA decreases the maximum upstroke velocity and increases the half-decay time of the cardiac action potential . This can lead to changes in heart rhythm, potentially treating conditions like cardiac arrhythmias .

Action Environment

The action, efficacy, and stability of NAPA can be influenced by various environmental factors. For instance, factors such as smoking and food components can influence the activity of CYP1A2, an enzyme involved in drug metabolism . Additionally, the rate of acetylation, which is responsible for the conversion of procainamide to NAPA, is genetically determined and can vary among individuals . This can affect the levels of NAPA in the body and its therapeutic effects .

properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECCEWTUVWFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34118-92-8 (mono-hydrochloride)
Record name Acecainide [INN]
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DSSTOX Substance ID

DTXSID6048414
Record name Acecainide
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Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Acecainide

CAS RN

32795-44-1
Record name N-Acetylprocainamide
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Record name Acecainide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide
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Record name ACECAINIDE
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Record name N-Acetylprocainamide
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Synthesis routes and methods

Procedure details

The N-Acetylprocainamide probe was prepared as follows: 1.0 mg desethyl-N-Acetylprocainamide was placed in a 3.0 ml reaction vial and dissolved with 100 μl DMF. In a separate vial, caged dicarboxy silicon phthalocyanine (1.0 mg) was dissolved in 400 μl DMF and then transferred to the reaction vial along with 200 μl of wash DMF for a total of 600 μl. To the reaction vial was added 4.2 mg HOBT, dissolved and mixed well. To make the final reaction mixture, 10.5 mg EDAC was added and mixed thoroughly. The reaction mixture was stirred overnight at about 4 to 8° C.
Quantity
1 mg
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxy silicon phthalocyanine
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 μL
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 μL
Type
solvent
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: N-Acetylprocainamide (Acecainide) primarily acts as a Class III antiarrhythmic agent by blocking potassium channels in cardiac cells. [, , ] This blockade prolongs the repolarization phase of the cardiac action potential, effectively increasing the effective refractory period of the heart muscle. [, ]

ANone: By prolonging the effective refractory period, N-Acetylprocainamide (Acecainide) suppresses the re-entry circuits that are responsible for maintaining many types of cardiac arrhythmias, particularly ventricular tachycardia. [, , ]

ANone: N-Acetylprocainamide has the molecular formula C13H19N3O2 and a molecular weight of 250.3 g/mol.

ANone: Acetylation of Procainamide to N-Acetylprocainamide leads to a shift in its antiarrhythmic profile. While both compounds exhibit antiarrhythmic effects, N-Acetylprocainamide demonstrates a more pronounced Class III action (potassium channel blockade) compared to Procainamide. [, , ] This difference arises from structural modifications influencing their interactions with ion channels.

ANone: Yes, research has explored other Procainamide derivatives, such as N-Propionylprocainamide, to assess their effects on hemodynamics and cardiac blood flow. [, ] These studies aim to identify compounds with improved efficacy and a reduced risk of side effects.

ANone: While the provided research doesn't directly discuss sustained-release formulations of N-Acetylprocainamide (Acecainide), one paper mentions the use of sustained-release Procainamide hydrochloride. [] This suggests the possibility of exploring similar formulation approaches for N-Acetylprocainamide (Acecainide) to potentially improve patient compliance by reducing dosing frequency.

ANone: N-Acetylprocainamide (Acecainide) can be administered intravenously or orally. [] It is primarily eliminated by renal excretion, meaning kidney function significantly influences its clearance from the body. [, , , ]

ANone: Research in rats indicates age-related changes in the pharmacokinetics of N-Acetylprocainamide. [] The study showed a decrease in clearance, bioavailability, and volume of distribution with increasing age. These findings highlight the potential need for dose adjustments in elderly patients.

ANone: Several studies mention measuring serum or plasma concentrations of N-Acetylprocainamide (Acecainide) to assess its antiarrhythmic efficacy. [, , , , ] While specific therapeutic ranges are not provided within the excerpts, the research emphasizes the importance of monitoring drug levels for optimal treatment and minimizing potential toxicity.

ANone: Yes, a patient's acetylator status, which reflects their ability to metabolize drugs via N-acetylation, significantly influences the pharmacokinetics of both Procainamide and N-Acetylprocainamide (Acecainide). [, , , ] Slow acetylators tend to have higher plasma concentrations of Procainamide and may require dose adjustments to avoid toxicity.

ANone: Research indicates that Trimethoprim, an antibiotic, can inhibit the renal clearance of both Procainamide and N-Acetylprocainamide (Acecainide), leading to increased plasma concentrations. [] This interaction highlights the importance of considering a patient's medication history when prescribing N-Acetylprocainamide (Acecainide).

ANone: Researchers commonly use canine models to induce atrial flutter and study the effects of N-Acetylprocainamide (Acecainide) on cardiac electrophysiology. [, ] These models mimic the clinical scenario and allow for detailed investigations into the drug's mechanism of action and efficacy in suppressing arrhythmias.

ANone: While both Procainamide and N-Acetylprocainamide (Acecainide) can potentially induce a lupus-like syndrome, clinical experience suggests that N-Acetylprocainamide (Acecainide) might have a lower incidence. [, ] This difference is likely due to the structural modification (acetylation), which could alter its immunogenicity.

ANone: As N-Acetylprocainamide (Acecainide) is primarily eliminated through the kidneys, patients with renal failure are at an increased risk of drug accumulation and toxicity. [, ] Careful dose adjustments and close monitoring of drug levels are crucial in this patient population.

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